1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Overview
Description
1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.
Preparation Methods
The synthesis of 1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes carbene insertion into the central bond of a bicyclo[1.1.0]butane, or through radical or nucleophilic addition across a [1.1.1]propellane .
Chemical Reactions Analysis
1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s ability to bind to target proteins, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as those substituted with different functional groups. What sets 1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N/c1-16-8-12-5-13(6-12,7-12)11-9(14)3-2-4-10(11)15/h2-4,16H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCPGYCHPCGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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